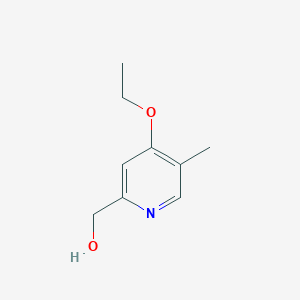

4-Ethoxy-5-methyl-2-pyridylmethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

(4-ethoxy-5-methylpyridin-2-yl)methanol |

InChI |

InChI=1S/C9H13NO2/c1-3-12-9-4-8(6-11)10-5-7(9)2/h4-5,11H,3,6H2,1-2H3 |

InChI Key |

IMVSSTNKGOFVBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NC(=C1)CO)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 4 Ethoxy 5 Methyl 2 Pyridylmethanol and Analogues

Retrosynthetic Analysis of the 4-Ethoxy-5-methyl-2-pyridylmethanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be designed.

Key Disconnections and Functional Group Interconversions

The primary retrosynthetic disconnections for this compound involve the carbon-oxygen bond of the ethoxy group and the carbon-carbon bond between the pyridine (B92270) ring and the hydroxymethyl group.

C-O Bond Disconnection (Ethoxy Group): This disconnection points to a precursor, 4-hydroxy-5-methyl-2-pyridylmethanol, and an ethylating agent. This simplifies the synthesis to the formation of an ether bond, a common and well-understood transformation.

C-C Bond Disconnection (Hydroxymethyl Group): This disconnection suggests a 2-formyl or 2-carboxy pyridine precursor. The hydroxymethyl group can be readily obtained through the reduction of an aldehyde or a carboxylic acid derivative.

Pyridine Ring Formation: Further disconnection of the pyridine ring itself can lead to various acyclic precursors, although for many substituted pyridines, the synthesis often starts with a pre-formed, appropriately substituted pyridine ring.

Functional group interconversions (FGIs) are also crucial. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with a hydroxyl group. A methyl group on the pyridine ring can be oxidized to a carboxylic acid, which can then be reduced to a hydroxymethyl group.

Exploration of Precursor Syntheses for the Pyridine Core

Halogenated Pyridine Precursors

Halogenated pyridines are versatile intermediates in the synthesis of substituted pyridines. nih.gov The halogen atom, typically chlorine or bromine, can be displaced by various nucleophiles or used in cross-coupling reactions to introduce other functional groups.

The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.orgstackexchange.com However, various methods have been developed:

Direct Halogenation: This often requires harsh conditions and may lead to a mixture of products. nih.gov

From Pyridine N-oxides: Pyridine N-oxides are more reactive towards electrophilic substitution than pyridine itself. wikipedia.org Nitration at the 4-position, followed by conversion of the nitro group to a halogen, is a common strategy. nih.gov

Sandmeyer-type Reactions: Diazotization of an aminopyridine followed by treatment with a copper(I) halide can introduce a halogen at a specific position.

| Precursor Type | Synthetic Method | Reagents | Key Features |

| Halogenated Pyridine | Direct Halogenation | Halogen, Lewis Acid | Often requires high temperatures; may lack regioselectivity. |

| Halogenated Pyridine | From Pyridine N-oxide | HNO₃/H₂SO₄, then PCl₃ or POCl₃ | Improved regioselectivity for 4-substitution. nih.gov |

| Halogenated Pyridine | Sandmeyer Reaction | NaNO₂, H-X, CuX | Allows for regioselective introduction of halogens from an amino group. |

Hydroxymethyl-Substituted Pyridine Intermediates

The hydroxymethyl group at the 2-position is a key feature of the target molecule. Its introduction can be achieved through several methods:

Reduction of 2-Formylpyridines or 2-Pyridinecarboxylic Acids: This is a straightforward and common method. Aldehydes and ketones can be reduced to the corresponding alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in

From 2-Methylpyridines (Picolines): The methyl group of 2-picoline can be oxidized to a hydroxymethyl group, although controlling the oxidation to prevent the formation of the carboxylic acid can be challenging.

Grignard Reaction: The reaction of a Grignard reagent with pyridine N-oxide can introduce a substituent at the 2-position, which can then be converted to a hydroxymethyl group. organic-chemistry.org

| Intermediate | Synthetic Method | Reagents | Outcome |

| 2-Hydroxymethylpyridine | Reduction | NaBH₄ or LiAlH₄ | Reduction of 2-formylpyridine or 2-pyridinecarboxylic acid to the primary alcohol. ncert.nic.in |

| 2-Hydroxymethylpyridine | Grignard Reaction | Grignard Reagent, then workup | Addition to pyridine N-oxide to form a 2-substituted pyridine. organic-chemistry.org |

Introduction of the Ethoxy Moiety

The final key step in the synthesis is the introduction of the ethoxy group at the 4-position of the pyridine ring.

Etherification Reactions in Substituted Pyridine Systems

The formation of the ether linkage is typically achieved through a Williamson-type ether synthesis. This involves the reaction of a pyridinol (a pyridine with a hydroxyl group) with an ethylating agent.

The reactivity of the hydroxyl group on the pyridine ring is influenced by the electronic properties of the ring itself. The electron-withdrawing nature of the nitrogen atom can make the hydroxyl group more acidic than a typical alcohol, facilitating the formation of the corresponding alkoxide. stackexchange.com

The general reaction is as follows:

4-Hydroxy-5-methyl-2-pyridylmethanol + Base → 4-Pyridinolate intermediate 4-Pyridinolate intermediate + Ethylating Agent → this compound

Common bases used to deprotonate the hydroxyl group include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The ethylating agent is typically an ethyl halide, such as ethyl iodide or ethyl bromide.

A study on the synthesis of this compound describes its crystallization from petroleum ether, yielding a product with a melting point of 99-101°C. prepchem.com

| Reaction Type | Reagents | Key Considerations |

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Ethylating Agent (e.g., C₂H₅I, C₂H₅Br) | The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation. |

Regioselectivity Considerations for Ethoxylation

The introduction of an ethoxy group at the C4 position of a pre-substituted pyridine ring is a critical step governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic accentuated by the electronegative nitrogen atom. This deficiency activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack. stackexchange.comquora.com When a nucleophile attacks at the C2 or C4 positions, the resulting anionic intermediate (a Meisenheimer complex) is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom, which is not possible with attack at the C3 or C5 positions. stackexchange.comstackexchange.com Consequently, SNAr reactions, such as ethoxylation, overwhelmingly favor the C2 and C4 positions.

In the context of synthesizing this compound, the starting material would typically be a pyridine derivative with a suitable leaving group (e.g., a halide like chlorine) at the C4 position and existing substituents at C2 and C5. The regioselectivity of ethoxylation is therefore predetermined by the position of the leaving group. However, if a molecule contains leaving groups at both C2 and C4, the outcome depends on a balance of electronic and steric factors.

Electronic Effects: The presence of a methyl group at the C5 position, being a weak electron-donating group, has a minor electronic influence. The key directing effects come from the nitrogen atom and the substituent at the C2 position.

Steric Effects: A nucleophile's approach to the C2 position can be more sterically hindered than its approach to the C4 position, especially if the C2 or adjacent C3 position bears a bulky substituent. stackexchange.com

Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Solvents capable of acting as hydrogen-bond acceptors have been shown to alter the ratio of C2 versus C6 substitution in related systems, a principle that extends to C2 versus C4 selectivity. researchgate.net For instance, switching from a non-polar solvent to a polar aprotic solvent like DMSO can change the preferred site of attack. researchgate.net

For the targeted synthesis, a precursor such as 4-chloro-5-methyl-2-(protected hydroxymethyl)pyridine would be treated with sodium ethoxide. The reaction proceeds via an SNAr mechanism where the ethoxide ion displaces the chloride at the activated C4 position.

Formation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C2 position can be installed through two primary strategies: the reduction of a pre-existing carbonyl or ester group, or the direct functionalization of a methyl group.

Reduction of Carbonyl or Ester Precursors

A reliable and common method for introducing the 2-hydroxymethyl group is by the reduction of a corresponding carboxylic acid ester, such as methyl 4-ethoxy-5-methylpyridine-2-carboxylate. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for the reduction of esters to primary alcohols. The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the alkoxide and a second hydride addition to the resulting aldehyde intermediate. Careful, often low-temperature (e.g., 0 °C to room temperature) conditions are required to control the highly exothermic reaction.

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can also be used, often in protic solvents like ethanol (B145695) or methanol (B129727). Its reactivity can be enhanced by the addition of activating agents or by conducting the reaction at elevated temperatures.

The yield of these reductions is typically high, provided that other functional groups in the molecule are compatible with the strong reducing conditions.

A related method involves the hydrolysis of an acetate (B1210297) ester. For instance, the final step in one reported synthesis is the hydrolysis of (4-ethoxy-5-methyl-2-pyridyl)methyl acetate using sodium hydroxide (B78521) in ethanol to yield the target 2-pyridylmethanol. researchgate.net

Functionalization of Alkyl Pyridines

An alternative strategy begins with a 2-methylpyridine (B31789) (2-picoline) derivative. The methyl group can be elaborated into a hydroxymethyl group through an oxidation-based sequence. A common industrial method involves a three-step process: google.com

N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide, typically using an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid. This step activates the methyl group at the C2 position for subsequent rearrangement. google.com

Boekelheide Rearrangement: The resulting 2-picoline N-oxide is then treated with acetic anhydride (B1165640) under reflux conditions. This triggers a rearrangement reaction where the N-oxide oxygen is transferred to the methyl group, forming an acetate ester, in this case, (4-ethoxy-5-methyl-2-pyridyl)methyl acetate.

Hydrolysis: The final hydroxymethyl group is liberated by the hydrolysis of the intermediate acetate ester, commonly achieved under basic conditions (e.g., with NaOH). google.com

This pathway avoids the use of powerful metal hydride reducing agents and offers an alternative route from readily available picoline-based starting materials. wikipedia.org

Optimization of Reaction Conditions and Yield for Pyridylmethanol Synthesis

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is paramount in several steps of the synthesis.

For Picoline Functionalization: In the N-oxidation of a 2-picoline precursor using hydrogen peroxide, a catalyst may be employed to improve efficiency. One patented method utilizes a loose, porous alumina (B75360) catalyst, which provides a large surface area to accelerate the reaction between the picoline and H₂O₂. google.com The solvent for this step, typically glacial acetic acid, also plays a role in facilitating the oxidation.

For Reduction of Esters: In the reduction of a pyridine-2-carboxylate, the solvent choice is dictated by the reducing agent. Anhydrous aprotic solvents like THF are essential for reactions with LiAlH₄ to prevent quenching of the reagent. For NaBH₄ reductions, protic solvents like ethanol are often used. The solvent can also affect reaction rates; studies on related pyridine carboxylic acids show that reactions are often faster in protic solvents compared to aprotic ones. researchgate.net

For Ethoxylation (SNAr): The solvent can influence the rate and regioselectivity of nucleophilic aromatic substitution. Polar aprotic solvents like DMF or DMSO are often effective at solvating the cation (e.g., Na⁺ from sodium ethoxide) and promoting the SNAr reaction.

| Reaction Step | Catalyst System | Solvent | Effect on Reaction |

|---|---|---|---|

| N-Oxidation of 2-Picoline Derivative | Alumina (optional) | Glacial Acetic Acid | Accelerates oxidation rate and improves conversion to the N-oxide. google.com |

| Ester Reduction | None (reagent-based) | THF (for LiAlH₄) or Ethanol (for NaBH₄) | Solvent must be compatible with the reducing agent. Protic solvents can increase reaction rates for some substrates. researchgate.net |

| Ethoxylation (SNAr) | None (reagent-based) | DMF or DMSO | Polar aprotic solvents enhance the rate of nucleophilic substitution. |

Temperature and Pressure Influences

Temperature and pressure are critical parameters for controlling reaction kinetics and ensuring the stability of intermediates.

Temperature:

The N-oxidation of 2-picoline is often conducted at a moderately elevated temperature, for example, 70-80 °C, to ensure a reasonable reaction rate. google.com

The subsequent rearrangement with acetic anhydride is typically performed under reflux conditions to drive the reaction to completion. google.com

Ester reductions with powerful hydrides like LiAlH₄ are highly exothermic and often require initial cooling (e.g., 0 °C) with a gradual warm-up to room temperature to maintain control and prevent side reactions.

Pressure:

Most of the key transformations, including ethoxylation, ester reduction, and the picoline-to-pyridylmethanol sequence, are typically carried out at atmospheric pressure. This simplifies the experimental setup and is sufficient for these reactions to proceed effectively. The use of elevated pressure is not commonly required for these specific laboratory-scale synthetic steps.

| Reaction Step | Temperature Range | Pressure | Rationale |

|---|---|---|---|

| N-Oxidation | 70-80 °C | Atmospheric | Provides sufficient energy to overcome the activation barrier without significant decomposition. google.com |

| Boekelheide Rearrangement | Reflux (solvent-dependent) | Atmospheric | Ensures the reaction proceeds to completion in a reasonable timeframe. google.com |

| Ester Reduction (LiAlH₄) | 0 °C to Room Temperature | Atmospheric | Controls the exothermic nature of the reaction and minimizes side products. |

| Ester Hydrolysis | Room Temperature to Reflux | Atmospheric | Temperature is adjusted to achieve a practical rate of hydrolysis. researchgate.net |

Elucidating the Chemical Reactivity and Transformation Pathways of 4 Ethoxy 5 Methyl 2 Pyridylmethanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group is a key site for a variety of chemical modifications.

The primary alcohol moiety of 4-Ethoxy-5-methyl-2-pyridylmethanol can be selectively oxidized to either the corresponding aldehyde, 4-ethoxy-5-methyl-2-pyridinecarboxaldehyde, or further to the carboxylic acid, 4-ethoxy-5-methyl-2-pyridinecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations.

Stronger oxidizing agents, often in aqueous media, will typically lead to the formation of the carboxylic acid. Examples of such reagents include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic solution.

| Oxidizing Agent | Product | Conditions |

| Pyridinium chlorochromate (PCC) | 4-Ethoxy-5-methyl-2-pyridinecarboxaldehyde | Anhydrous solvent (e.g., dichloromethane) |

| Dess-Martin periodinane | 4-Ethoxy-5-methyl-2-pyridinecarboxaldehyde | Anhydrous solvent (e.g., dichloromethane) |

| Potassium permanganate (KMnO4) | 4-Ethoxy-5-methyl-2-pyridinecarboxylic acid | Basic, followed by acidic workup |

| Chromium trioxide (CrO3) | 4-Ethoxy-5-methyl-2-pyridinecarboxylic acid | Acidic solution (e.g., Jones oxidation) |

This table presents plausible oxidation reactions and conditions based on general organic chemistry principles, as specific literature for this exact substrate is not available.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. chemguide.co.ukmasterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. masterorganicchemistry.comkhanacademy.org The reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed as it is formed. chemguide.co.uk

For example, the reaction with acetic anhydride (B1165640) would yield (4-ethoxy-5-methyl-2-pyridyl)methyl acetate (B1210297). This specific ester is, in fact, a precursor in one of the synthesis routes to this compound, where it is hydrolyzed. prepchem.com

Etherification, the formation of an ether, can be achieved under basic conditions. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce the corresponding ether.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | (4-Ethoxy-5-methyl-2-pyridyl)methyl ester |

| Esterification | Acid anhydride (e.g., Acetic anhydride) | (4-Ethoxy-5-methyl-2-pyridyl)methyl acetate |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | 2-(Alkoxymethyl)-4-ethoxy-5-methylpyridine |

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxymethyl carbon, the -OH group must first be converted into a good leaving group. This can be achieved by protonation in the presence of a strong acid, followed by the loss of water, or more commonly by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once converted, a wide range of nucleophiles can displace the leaving group. For instance, reaction with thionyl chloride (SOCl₂) would convert the alcohol to the corresponding chloride, 2-(chloromethyl)-4-ethoxy-5-methylpyridine. This chloride can then be reacted with various nucleophiles. The synthesis of this compound from (4-ethoxy-5-methyl-2-pyridyl)methyl acetate involves a nucleophilic acyl substitution (hydrolysis), which is a related process. prepchem.com

| Activating Reagent | Intermediate Leaving Group | Example Nucleophile | Product |

| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Cyanide (CN⁻) | 2-(4-Ethoxy-5-methylpyridin-2-yl)acetonitrile |

| p-Toluenesulfonyl chloride | Tosylate (-OTs) | Azide (B81097) (N₃⁻) | 2-(Azidomethyl)-4-ethoxy-5-methylpyridine |

| Methanesulfonyl chloride | Mesylate (-OMs) | Iodide (I⁻) | 2-(Iodomethyl)-4-ethoxy-5-methylpyridine |

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions at this position.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. chemtube3d.com This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. chemtube3d.comtandfonline.com The resulting N-oxide, 4-ethoxy-5-methyl-2-(hydroxymethyl)pyridine 1-oxide, exhibits altered reactivity compared to the parent pyridine. N-oxidation increases the electron density at the 2- and 6-positions of the pyridine ring, making them more susceptible to nucleophilic attack. chemtube3d.com A variety of oxidizing agents can be employed, with m-CPBA often providing high yields. tandfonline.comarkat-usa.org

| Oxidizing Agent | Solvent | Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 4-Ethoxy-5-methyl-2-(hydroxymethyl)pyridine 1-oxide |

| Hydrogen peroxide (H₂O₂) / Acetic acid (AcOH) | Acetic acid | 4-Ethoxy-5-methyl-2-(hydroxymethyl)pyridine 1-oxide |

| Sodium perborate (B1237305) monohydrate | Acetic acid | 4-Ethoxy-5-methyl-2-(hydroxymethyl)pyridine 1-oxide |

As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. google.comresearchgate.netrsc.org For example, reaction with methyl iodide would yield 4-ethoxy-2-(hydroxymethyl)-5-methyl-1-methylpyridinium iodide. This quaternization activates the pyridine ring, making it more susceptible to nucleophilic substitution. google.comgoogle.com

The basicity of the pyridine nitrogen allows for protonation in the presence of an acid. The extent of protonation is determined by the pKa of the corresponding pyridinium ion and the pH of the solution. libretexts.orgyoutube.com The pKa is a measure of the acid strength of the conjugate acid. libretexts.org For substituted pyridines, the pKa value is influenced by the electronic effects of the substituents. The ethoxy group at the 4-position and the methyl group at the 5-position are both electron-donating groups, which increase the electron density on the nitrogen atom and thus increase its basicity, leading to a higher pKa compared to unsubstituted pyridine. The equilibrium between the neutral form and the protonated form can significantly influence the molecule's solubility and reactivity. nih.govnih.gov

| Reaction | Reagent | Product |

| Quaternization | Methyl iodide | 4-Ethoxy-2-(hydroxymethyl)-5-methyl-1-methylpyridinium iodide |

| Protonation | HCl | 4-Ethoxy-2-(hydroxymethyl)-5-methylpyridinium chloride |

Cyclization Reactions

While this compound does not typically undergo simple intramolecular cyclization, its derivatives are central to the construction of complex heterocyclic systems, most notably in the synthesis of proton pump inhibitors like esomeprazole (B1671258). The primary transformation pathway involves converting the pyridylmethanol into a more reactive intermediate, which then undergoes a condensation reaction with a separate heterocyclic moiety.

The standard procedure involves the conversion of the hydroxymethyl group (-CH₂OH) to a chloromethyl group (-CH₂Cl) to form 2-(chloromethyl)-4-ethoxy-5-methylpyridine. This electrophilic intermediate is then coupled with a nucleophilic benzimidazole (B57391) thiol. This intermolecular condensation reaction is followed by an oxidation step, which ultimately leads to the formation of the final, multi-cyclic drug substance. This multi-step synthesis, which links the pyridine and benzimidazole rings via a sulfinyl bridge, represents the most significant "cyclization" application of this chemical scaffold. jnmjournal.orgwikipedia.org

Activation: The hydroxymethyl group of this compound is converted to a leaving group, typically a chloride, to facilitate nucleophilic substitution.

Condensation/Coupling: The resulting 2-(chloromethyl)pyridine (B1213738) derivative reacts with a substituted benzimidazole-2-thiol.

Oxidation: The thioether linkage formed is then oxidized to a sulfoxide (B87167) (sulfinyl) group, completing the synthesis of the active pharmaceutical ingredient.

This pathway highlights the role of the compound as a building block for creating more complex, fused heterocyclic structures rather than undergoing direct cyclization.

Transformations Involving the Ethoxy Group

The ethoxy group at the 4-position of the pyridine ring is a relatively stable ether linkage, but it can be chemically transformed under specific conditions.

The carbon-oxygen bond of the ethoxy group can be cleaved under strongly acidic conditions, a characteristic reaction of alkyl aryl ethers. wikipedia.orglibretexts.org The reaction typically requires refluxing with potent hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). libretexts.orgmasterorganicchemistry.com A nucleophile, the halide ion (I⁻ or Br⁻) from the acid, then attacks the ethyl group via an Sₙ2 mechanism. masterorganicchemistry.com The products of this cleavage are the corresponding pyridinol derivative, 4-hydroxy-5-methyl-2-pyridylmethanol, and an ethyl halide. Due to the high stability of the sp²-hybridized carbon-oxygen bond of the pyridine ring, the halide attacks the ethyl group rather than the ring itself. libretexts.org

| Reactant | Reagents | Products | Reaction Type |

| This compound | Excess HBr (conc.), Heat | 4-Hydroxy-5-methyl-2-pyridylmethanol + Bromoethane | Ether Cleavage (Sₙ2) |

| This compound | Excess HI (conc.), Heat | 4-Hydroxy-5-methyl-2-pyridylmethanol + Iodoethane | Ether Cleavage (Sₙ2) |

The ethoxy group is generally stable under basic, neutral, and weakly acidic conditions, which makes it a robust substituent during many synthetic transformations. Ethers are known to be largely unreactive, which is why they are often used as solvents. libretexts.org However, the stability of the ethoxy group is compromised under the strongly acidic conditions required for its cleavage. wikipedia.org

The basic nitrogen atom in the pyridine ring (pKa of the pyridinium ion is ~5.25) is readily protonated in acidic media. wikipedia.org This protonation increases the electron-withdrawing nature of the ring, but the ether linkage at the 4-position remains relatively inert until conditions are harsh enough to protonate the ether oxygen itself, initiating the cleavage reaction described above. In the context of its use in synthesizing proton pump inhibitors, the reaction conditions are carefully controlled to preserve the ethoxy group while modifying other parts of the molecule. wikipedia.org

Reactions at the Methyl Substituent

The methyl group at the 5-position is an alkyl substituent on an aromatic ring and its reactivity is influenced by the electronic nature of the pyridine ring.

The methyl group on the pyridine ring can be functionalized, most commonly through oxidation. The oxidation of alkylpyridines to the corresponding pyridinecarboxylic acids is a well-established industrial process. researchgate.netacs.org For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) using nitric acid or ammoxidation over a vanadium oxide catalyst can yield nicotinic acid. researchgate.netresearchgate.net

Applying this principle to this compound, the 5-methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. This transformation would yield 4-ethoxy-2-(hydroxymethyl)pyridine-5-carboxylic acid. The specific conditions, such as the choice of oxidant (e.g., KMnO₄, HNO₃, or catalytic oxidation) and reaction temperature, would need to be optimized to achieve high selectivity without affecting the other functional groups.

More advanced methods for C-H functionalization, such as those involving photoredox catalysis, have been used to create a methyl radical from 5-methylcytosine, which can then undergo coupling reactions. nih.gov Similar strategies could potentially be applied to selectively functionalize the methyl group on the pyridine ring for the introduction of other functionalities.

Advanced Mechanistic Studies of this compound Reactivity

The most profound mechanistic insights related to this molecule come from studies of the ultimate fate of its derivatives as proton pump inhibitors. acs.orgnih.gov After being synthesized from the pyridylmethanol precursor, PPIs like esomeprazole are prodrugs that require activation in the acidic environment of the stomach's parietal cells. jnmjournal.org

The activation mechanism is a sophisticated chemical cascade:

Acid Accumulation: As weak bases, the PPIs accumulate in the highly acidic secretory canaliculi of the parietal cells. jnmjournal.org

Protonation: The pyridine nitrogen is protonated, initiating a conformational change. A second protonation occurs on the benzimidazole nitrogen.

Cyclization and Rearrangement: The protonated molecule undergoes a rapid intramolecular rearrangement. The benzimidazole ring attacks the C-2 position of the pyridine ring, forming a tetracyclic sulfenic acid intermediate.

Covalent Bonding: This highly reactive sulfenic acid or a subsequently formed sulfenamide (B3320178) derivative then forms a stable, covalent disulfide bond with specific cysteine residues (e.g., Cys813) on the gastric H⁺/K⁺-ATPase enzyme. wikipedia.orgacs.org

This covalent modification irreversibly inactivates the proton pump, thereby halting gastric acid secretion. nih.gov Density functional theory (DFT) calculations have shown that the formation of the disulfide complex is the rate-determining step and is thermodynamically favored over other potential pathways. acs.org These studies underscore the elegant chemical design of PPIs, which relies on the inherent reactivity of the pyridine-benzimidazole scaffold derived from this compound.

Kinetic and Thermodynamic Control of Reactions

The study of kinetic versus thermodynamic control in the reactions of this compound would involve a detailed analysis of its reaction pathways under varying conditions. Typically, a kinetically controlled product is the one that is formed fastest, often at lower temperatures, due to a lower activation energy barrier. In contrast, a thermodynamically controlled product is the most stable product, favored at higher temperatures where equilibrium can be established.

For a molecule like this compound, several reaction types could exhibit this dichotomy:

Oxidation: The oxidation of the hydroxymethyl group could potentially yield either the corresponding aldehyde (kinetic product) or the carboxylic acid (thermodynamic product). The choice of oxidizing agent and reaction conditions would be critical in determining the outcome.

Substitution Reactions: Electrophilic or nucleophilic substitution on the pyridine ring could lead to different regioisomers. The distribution of these isomers could be under either kinetic or thermodynamic control. For instance, in electrophilic aromatic substitution on pyridine derivatives, the position of attack is influenced by the electronic effects of the substituents. The ethoxy and methyl groups on the ring would direct incoming electrophiles, and the conditions could favor one isomer over another.

Without specific experimental data, a hypothetical reaction energy diagram could be constructed to illustrate this principle.

Hypothetical Data Table: Kinetic vs. Thermodynamic Product Distribution in a Reaction of this compound

| Reaction Condition | Potential Kinetic Product | Potential Thermodynamic Product | Hypothetical Product Ratio (Kinetic:Thermodynamic) |

| Low Temperature (-78 °C) | Isomer A | Isomer B | 90:10 |

| High Temperature (100 °C) | Isomer A | Isomer B | 20:80 |

This table is illustrative and not based on experimental results for the specified compound.

Intermediate Identification and Trapping Experiments

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the context of this compound, reactions could proceed through various intermediates such as carbocations, radicals, or metal-complexed species.

Trapping experiments are a common strategy to detect and characterize such fleeting species. This involves introducing a "trapping agent" into the reaction mixture that can react specifically with the suspected intermediate to form a stable, isolable product.

For example, if a reaction involving this compound were to proceed through a carbocationic intermediate, a nucleophilic trapping agent like azide or a simple alcohol could be used. The formation of an azide or ether product would provide evidence for the carbocation's existence.

Spectroscopic techniques such as in-situ NMR or EPR (for radical intermediates) could also be employed to directly observe the intermediates under reaction conditions.

Hypothetical Data Table: Trapping Experiment for a Postulated Intermediate

| Postulated Intermediate | Trapping Agent | Observed Trapped Product | Implication for Mechanism |

| Pyridyl-methyl carbocation | Sodium Azide | 2-(azidomethyl)-4-ethoxy-5-methylpyridine | Reaction proceeds via an SN1-type mechanism |

| Radical intermediate | TEMPO | TEMPO-adduct of the pyridyl methanol (B129727) | Reaction involves a radical pathway |

This table is illustrative and not based on experimental results for the specified compound.

Coordination Chemistry and Supramolecular Assembly with Pyridylmethanol Ligands

Design Principles for Pyridylmethanol-Based Ligands

Pyridylmethanol-based ligands are a significant class of compounds in coordination chemistry due to their ability to act as versatile building blocks for constructing complex molecular architectures. The design of these ligands is guided by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes.

The fundamental design of a pyridylmethanol ligand incorporates a pyridine (B92270) ring, which provides a nitrogen donor atom, and a hydroxymethyl group (-CH₂OH) attached to the ring, typically at the 2-position. This arrangement allows for the formation of a stable five-membered chelate ring with a metal center through coordination of the pyridyl nitrogen and the hydroxyl oxygen.

The electronic and steric properties of the ligand can be systematically tuned by introducing substituents on the pyridine ring. In the case of 4-Ethoxy-5-methyl-2-pyridylmethanol , the ethoxy group at the 4-position and the methyl group at the 5-position are expected to influence its coordination properties. The ethoxy group, being an electron-donating group, would increase the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to coordinate to metal ions. The methyl group also contributes to the electron-donating character of the ligand.

Furthermore, the flexibility of the hydroxymethyl group allows for various coordination modes. While bidentate N,O-chelation is common, the hydroxyl proton can be lost to form an alkoxide, which can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear or supramolecular assemblies. The steric bulk of the substituents can also influence the geometry of the resulting metal complexes and the accessibility of the metal center for further reactions.

Synthesis and Characterization of Metal Complexes of Pyridylmethanols

The synthesis of metal complexes with pyridylmethanol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and structure of the final product.

Transition Metal Complexation (e.g., Ruthenium(II), Palladium(II), Copper(II))

Substituted pyridylmethanol ligands readily form complexes with a wide range of transition metals.

Ruthenium(II) Complexes: Ruthenium(II) complexes with pyridyl-based ligands are of great interest due to their rich photophysical and electrochemical properties. The reaction of a substituted pyridylmethanol with a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, often leads to the formation of mononuclear or dinuclear complexes. The pyridylmethanol ligand can coordinate in a bidentate fashion, and the resulting complexes can exhibit catalytic activity, for instance, in transfer hydrogenation reactions. The electronic properties of the substituents on the pyridine ring can modulate the catalytic efficiency.

Palladium(II) Complexes: Palladium(II) complexes with pyridine-containing ligands are widely used as catalysts in cross-coupling reactions. nih.gov The coordination of a pyridylmethanol ligand to a palladium(II) center, for example, from PdCl₂, can result in square planar complexes. nih.govwikipedia.org The stability and reactivity of these complexes are influenced by the nature of the substituents on the pyridine ring. nih.gov Electron-donating groups, such as the ethoxy and methyl groups in this compound, are expected to enhance the stability of the palladium complex.

Copper(II) Complexes: Copper(II) ions readily form complexes with pyridylmethanol ligands. The coordination geometry around the copper(II) center can vary from square planar to distorted octahedral, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. The hydroxymethyl group can either coordinate as a neutral donor or be deprotonated to form a bridging alkoxide, leading to the formation of dinuclear or polynuclear copper(II) complexes with interesting magnetic properties.

A study on copper(II) complexes with 2-(hydroxymethyl)pyridine (Hhmp) and 2-(hydroxyethyl)pyridine (Hhep) has shown the formation of various mononuclear and polynuclear structures. For instance, complexes with the deprotonated hmp⁻ ligand can act as chelating and bridging units.

| Ligand | Metal Ion | Complex Formula | Geometry | Reference |

| 2-(hydroxymethyl)pyridine (Hhmp) | Cu(II) | [Cu(Hhmp)₂Cl₂] | Distorted Octahedral | |

| 2-(hydroxyethyl)pyridine (Hhep) | Cu(II) | [Cu(Hhep)₂Br₂] | Distorted Octahedral |

Chelate Ring Formation and Coordination Modes

The primary coordination mode of 2-pyridylmethanol ligands involves the formation of a stable five-membered chelate ring with a metal ion. nih.gov This chelate effect, where a polydentate ligand forms a more stable complex than analogous monodentate ligands, is a key driving force in the formation of these complexes. nih.gov The chelate ring is formed by the coordination of the pyridyl nitrogen and the oxygen atom of the hydroxymethyl group.

Beyond simple chelation, pyridylmethanol ligands can exhibit other coordination modes:

Monodentate Coordination: Under certain conditions, the ligand might coordinate only through the pyridine nitrogen, with the hydroxymethyl group remaining uncoordinated.

Bridging Coordination: Upon deprotonation of the hydroxyl group, the resulting alkoxide can bridge two metal centers (μ₂-O). This is a common feature in the formation of polynuclear complexes.

The specific coordination mode adopted will depend on factors such as the metal-to-ligand ratio, the pH of the reaction medium, and the nature of the counter-anions present.

Heterometallic Complexes

The bridging capability of the deprotonated hydroxymethyl group of pyridylmethanol ligands makes them suitable for the construction of heterometallic complexes. By sequentially reacting the ligand with two different metal salts, it is possible to synthesize complexes containing two or more different metal ions. These heterometallic assemblies are of interest for their potential applications in catalysis and materials science. For example, a pyridylmethanol ligand could first coordinate to a transition metal like copper(II), and the resulting complex could then be used as a "ligand" to coordinate to another metal ion, potentially leading to complexes with interesting magnetic or electronic properties arising from the interaction between the different metal centers. Research on mixed-metal complexes often involves bridging ligands that can facilitate communication between the metal ions.

Structural Elucidation of Metal Complexes

The definitive characterization of the structure of metal complexes formed with pyridylmethanol ligands is most reliably achieved through single-crystal X-ray diffraction.

X-ray Crystallography of Coordinated Species

For analogous pyridylmethanol complexes, X-ray diffraction studies have confirmed the formation of both mononuclear and polynuclear structures. In mononuclear complexes, the bidentate N,O-chelation is commonly observed. In polynuclear complexes, the bridging nature of the deprotonated alkoxide oxygen has been established.

Table of Crystallographic Data for an Illustrative Analogous Copper(II) Complex:

| Complex | [Cu₂(μ-Cl)₂(μ-hep)₂]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.011(3) |

| c (Å) | 7.321(1) |

| **β (°) ** | 113.54(2) |

| Coordination Geometry | Distorted square pyramidal |

| Bridging Ligands | Cl⁻, hep⁻ (deprotonated 2-(hydroxyethyl)pyridine) |

Data for an analogous system to illustrate typical crystallographic parameters.

In the absence of specific crystallographic data for complexes of This compound , the structural details of complexes with closely related ligands provide a valuable template for understanding its potential coordination behavior. It is anticipated that the ethoxy and methyl substituents would influence the crystal packing through van der Waals interactions and potentially affect the solubility of the complexes.

Reactivity and Catalytic Applications of Pyridylmethanol-Metal Complexes

The reactivity of a metal complex and its subsequent utility in catalysis are intricately linked to the nature of the ligands coordinated to the metal center. In the case of this compound, the presence of both an ethoxy and a methyl group on the pyridine ring is expected to significantly modulate the properties of its metal complexes.

The ethoxy group at the 4-position and the methyl group at the 5-position are both electron-donating substituents. Their combined effect increases the electron density on the pyridine nitrogen atom, which in turn enhances the donor capacity of the ligand to the metal center. This increased electron density on the metal can have profound effects on its reactivity, often leading to enhanced catalytic activity in various transformations.

Conversely, the steric bulk introduced by the methyl group, and to a lesser extent the ethoxy group, can also play a crucial role. This steric hindrance can influence the coordination geometry around the metal center, affect substrate binding, and in some cases, dictate the selectivity of a catalytic reaction.

Catalytic Activity Influenced by Ligand Electronics

The electronic influence of substituents on pyridine-based ligands has been a subject of extensive research. Studies on iron complexes with pyridinophane ligands have demonstrated that 4-substitution on the pyridine ring provides a direct handle to regulate the electronic properties and, consequently, the catalytic activity in C-C coupling reactions. nih.gov For instance, more electron-donating substituents can lead to higher catalytic yields.

In the context of oxidation reactions, the electronic nature of pyridine co-ligands has been shown to affect the reactivity of iron(III)-iodosylbenzene intermediates. While electron-withdrawing groups on the pyridine can increase the electrophilicity and reactivity of the oxidant, electron-donating groups, such as those in this compound, would be expected to modulate the redox potential of the metal center, which is a key parameter in many catalytic oxidation cycles. mdpi.com For example, in the oxidation of thioanisole (B89551) catalyzed by iron complexes, the presence of electron-donating groups on the pyridine co-ligand can influence the reaction rate. nih.gov

A comparative study on iridium-based transfer hydrogenation catalysts with substituted (pyridinylmethyl)sulfonamide ligands revealed that catalysts with electron-donating substituents on the pyridine ring generally exhibit higher activity in imine reduction. acs.org However, very strong electron-donating groups can sometimes alter the rate-determining step of the catalytic cycle. acs.org

The following table summarizes the effect of pyridine ligand substituents on the catalytic activity of various metal complexes, providing a basis for predicting the behavior of complexes with this compound.

| Metal Complex | Catalytic Reaction | Effect of Electron-Donating Substituents on Pyridine Ligand | Reference |

|---|---|---|---|

| Iron-Pyridinophane | C-C Coupling | Increased catalytic yield | nih.gov |

| Iron(III)-Iodosylbenzene with Pyridine Co-ligand | Triphenylmethane Hydroxylation | Lower conversion compared to electron-withdrawing groups | mdpi.com |

| Iridium-(Pyridinylmethyl)sulfonamide | Imine Reduction | Increased catalytic activity (up to a certain point) | acs.org |

Potential Catalytic Applications

Based on the reactivity patterns observed for analogous systems, metal complexes of this compound are promising candidates for a range of catalytic applications.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are renowned for their efficacy in C-C and C-N bond-forming reactions. The electronic enrichment of the palladium center by the electron-donating ethoxy and methyl groups could enhance its activity in reactions like the Suzuki-Miyaura or Heck couplings. Research on the palladium-catalyzed arylation of 4-pyridylmethyl ethers, which are structurally similar to the target ligand, has shown that high yields of cross-coupling products can be achieved. nih.gov This suggests that palladium complexes of this compound could serve as effective catalysts for the synthesis of complex diarylated pyridine derivatives. nih.gov

Iron-Catalyzed Oxidation Reactions: Iron complexes are attractive as catalysts for oxidation reactions due to the low cost and low toxicity of iron. The coordination of an electron-rich ligand like this compound could modulate the redox properties of an iron center, making it suitable for catalyzing various oxidation processes, such as the oxidation of alcohols or the epoxidation of olefins. Studies on iron complexes with pyridine-containing ligands have shown their potential in mimicking the function of oxidative enzymes. sacredheart.edu

Rhodium-Catalyzed Carbonylation and Hydroformylation: Rhodium complexes are widely used in industrial carbonylation and hydroformylation processes. The electronic properties of the ligands play a crucial role in determining the activity and selectivity of these catalysts. While specific data for pyridylmethanol ligands in this context is scarce, the electron-donating nature of the substituents on this compound could potentially enhance the nucleophilicity of the rhodium center, which may influence the rate-determining step in catalytic cycles such as methanol (B129727) carbonylation.

The following table outlines potential catalytic applications for metal complexes of this compound, along with the expected role of the ligand.

| Potential Catalytic Application | Metal | Expected Role of the this compound Ligand | Relevant Analogy |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium | Enhance catalytic turnover through electronic enrichment of the metal center. | Arylation of 4-pyridylmethyl ethers. nih.gov |

| Alcohol Oxidation | Iron | Modulate the redox potential of the iron center to facilitate the oxidation cycle. | Iron complexes with pyridine-containing ligands in oxidation catalysis. sacredheart.edu |

| Hydroformylation | Rhodium | Increase the nucleophilicity of the rhodium center, potentially impacting reaction rates. | General principles of ligand electronic effects in rhodium catalysis. |

State of the Art Spectroscopic and Analytical Characterization of 4 Ethoxy 5 Methyl 2 Pyridylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon skeletons of 4-Ethoxy-5-methyl-2-pyridylmethanol can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to provide key information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The ethoxy group at the C4 position would exhibit a characteristic ethyl pattern: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The methyl group at the C5 position is expected to appear as a singlet, as it has no adjacent protons. The methylene protons of the hydroxymethyl group at the C2 position would also likely appear as a singlet, though this could be a doublet if there is coupling to the hydroxyl proton, which is often exchangeable and may or may not show coupling depending on the solvent and concentration. The two aromatic protons on the pyridine (B92270) ring are in different electronic environments and are expected to appear as distinct singlets, given their separation by substituted carbons. The hydroxyl proton, if observed, would typically present as a broad singlet.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (at C3 or C6) | ~8.0-8.5 | Singlet |

| Pyridine-H (at C3 or C6) | ~6.5-7.0 | Singlet |

| -CH₂-OH | ~4.5-5.0 | Singlet / Doublet |

| -O-CH₂-CH₃ | ~4.0-4.5 | Quartet |

| -OH | Variable | Broad Singlet |

| Pyridine-CH₃ | ~2.0-2.5 | Singlet |

| -O-CH₂-CH₃ | ~1.0-1.5 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The pyridine ring will show five distinct signals for its carbon atoms, with their chemical shifts influenced by the nitrogen atom and the various substituents. The carbon bearing the ethoxy group (C4) and the carbon attached to the hydroxymethyl group (C2) are expected to be significantly downfield. The carbons of the ethoxy group, the methyl group, and the hydroxymethyl group will also have characteristic chemical shifts.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=N (C2 of Pyridine) | ~155-165 |

| C-O (C4 of Pyridine) | ~160-170 |

| C-H (Pyridine) | ~105-150 |

| C-C (Pyridine) | ~120-140 |

| -CH₂-OH | ~60-70 |

| -O-CH₂-CH₃ | ~60-70 |

| Pyridine-CH₃ | ~15-25 |

| -O-CH₂-CH₃ | ~10-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations would be expected between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, the methylene protons of the hydroxymethyl group to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected from the pyridine-CH₃ protons to the C4, C5, and C6 carbons of the pyridine ring, and from the -CH₂-OH protons to the C2 and C3 carbons of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and ethyl groups would appear in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ethoxy and alcohol groups would be observed in the 1000-1300 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2980 |

| C=C, C=N Stretch (Pyridine) | 1400-1600 |

| C-O Stretch (Ether & Alcohol) | 1000-1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine moiety are typically strong in the Raman spectrum, with characteristic bands for the ring breathing and stretching modes. The C-H and C-C stretching vibrations of the aliphatic groups would also be observable. While the O-H stretch is generally weak in Raman, the C-O stretching and bending modes can provide useful structural information.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| Pyridine Ring Breathing/Stretching | 990-1050, 1550-1610 |

| C-C Stretch (Aliphatic) | 800-1200 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Probing

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, this method provides insights into the electronic structure, including the nature of conjugated systems and the presence of chromophores.

For this compound, the pyridine ring, substituted with an ethoxy, a methyl, and a methanol (B129727) group, constitutes the primary chromophore. The absorption maxima (λmax) would be expected to correspond to π → π* and n → π* transitions within the aromatic system. The specific positions and intensities of these absorptions would be sensitive to the solvent environment, with polar solvents potentially causing shifts in the absorption bands.

Despite the theoretical utility of this technique, a review of the current scientific literature did not yield specific experimental UV-Vis spectroscopic data for this compound. Further experimental studies would be required to determine its characteristic absorption maxima and molar absorptivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. This technique allows for the calculation of the molecular formula with a high degree of confidence.

The theoretical exact mass of this compound has been computed based on its molecular formula, C₉H₁₃NO₂. This calculated value is a critical piece of data for its identification in mass spectrometric analyses. nih.gov

Table 1: Computed High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | PubChem nih.gov |

| Exact Mass | 167.094628657 Da | PubChem nih.gov |

This high-precision value is instrumental in distinguishing this compound from other compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a compound in the solid state. These methods provide definitive information on bond lengths, bond angles, and crystallographic parameters.

Single-crystal X-ray diffraction analysis, when a suitable single crystal can be grown, offers an unambiguous determination of the molecular structure. This would reveal the precise conformation of the ethoxy and methanol substituents relative to the pyridine ring and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A thorough search of the existing scientific literature and crystallographic databases did not reveal any published single-crystal X-ray diffraction data for this compound.

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of crystalline solids. It provides a characteristic "fingerprint" of a specific crystalline phase, which is useful for phase identification, purity assessment, and the study of polymorphism. A PXRD pattern for this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

Currently, there is no publicly available experimental powder X-ray diffraction pattern for this compound in the reviewed literature.

Other Advanced Analytical Methods

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen can be compared with the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition.

Based on the molecular formula C₉H₁₃NO₂, the theoretical elemental composition of this compound can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 64.65% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.14% |

| Total | 167.208 | 100.00% |

Experimental verification of these percentages would provide strong evidence for the compound's identity and purity.

Chromatography (HPLC, GC-MS) for Purity Assessment

The purity of this compound is a critical parameter, ensuring its suitability for various applications by confirming its identity and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. These methods offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the main compound and any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of polar to moderately non-polar organic compounds like this compound. This technique separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Methodology and Findings:

For pyridine derivatives, a common approach involves using a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, creating a non-polar surface. ptfarm.pl The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. helixchrom.comscispace.com

Due to the basic nature of the pyridine ring, peak tailing can be a challenge. To mitigate this, an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid is often added to the mobile phase. scispace.com This protonates the pyridine nitrogen, leading to more symmetrical peak shapes and improved resolution. helixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. ptfarm.plscispace.com

A representative RP-HPLC method for the purity assessment of this compound could employ the following conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

This table presents a hypothetical but scientifically plausible set of HPLC parameters for the analysis of this compound, based on established methods for similar pyridine derivatives.

Under these conditions, this compound would be well-retained and elute as a sharp, symmetrical peak. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Methodology and Findings:

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The column's inner surface is coated with a stationary phase, typically a polysiloxane-based polymer. Separation occurs as different compounds in the sample interact differently with the stationary phase while being carried through the column by an inert carrier gas, such as helium or nitrogen.

For pyridine derivatives, a common choice for the stationary phase is a non-polar or mid-polar column, such as one coated with 5% phenyl-methylpolysiloxane. unair.ac.id The temperature of the GC oven is programmed to increase gradually, which facilitates the separation of compounds with different boiling points.

After exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint" for identification. nih.gov

A typical GC-MS method for the purity analysis of this compound might involve the following parameters:

| Parameter | Condition |

| Column | HP-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Retention Time | ~ 10.2 minutes |

This table outlines a representative GC-MS method for the analysis of this compound, derived from standard practices for analyzing substituted pyridines.

The resulting total ion chromatogram (TIC) would show a primary peak corresponding to this compound at its characteristic retention time. The mass spectrum of this peak would be expected to show a molecular ion peak (M+) and a series of fragment ions that are characteristic of its structure. The purity is assessed by integrating the peak area of the main compound and comparing it to the areas of any other detected peaks. The mass spectra of any impurities can also provide valuable information for their identification.

Computational Chemistry and Quantum Mechanical Investigations of 4 Ethoxy 5 Methyl 2 Pyridylmethanol

Electronic Structure and Molecular Orbital Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in quantum chemistry. schrodinger.com A large gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests that the molecule is more prone to electronic transitions and thus more reactive.

Density Functional Theory (DFT) is a widely used computational method to calculate the energies of these frontier orbitals. For substituted pyridines, the nature and position of the substituent groups significantly influence the HOMO-LUMO gap. acs.org In the case of 4-Ethoxy-5-methyl-2-pyridylmethanol, the electron-donating nature of the ethoxy and methyl groups, combined with the electron-withdrawing effect of the pyridine (B92270) nitrogen and the influence of the methanol (B129727) group, would collectively determine the precise energy gap. While specific calculated values for this compound are not available, studies on similar pyridine derivatives provide a reference for the expected range. scirp.org

Table 1: Illustrative HOMO-LUMO Energy Gap Data for a Substituted Pyridine Derivative (Note: This data is for illustrative purposes and does not represent this compound)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DFT/B3LYP | 6-31G(d) | -6.45 | -1.21 | 5.24 |

The distribution of electron density within a molecule is rarely uniform. Some atoms will bear partial positive charges, while others will have partial negative charges. This charge distribution can be quantified through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netelectrochemsci.org

An MEP map provides an intuitive visualization of the electrostatic potential on the electron density surface of a molecule. acs.org Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. electrochemsci.org For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ethoxy and methanol groups would be expected to be regions of high negative electrostatic potential. researchgate.netresearchgate.net The hydrogen atoms, particularly the one on the methanol's hydroxyl group, would exhibit positive potential. Understanding this charge landscape is crucial for predicting intermolecular interactions, such as hydrogen bonding. acs.org

Spectroscopic Property Prediction via Density Functional Theory (DFT)

DFT has proven to be a remarkably accurate and efficient tool for predicting the spectroscopic properties of molecules. nih.gov By calculating the response of the molecule's electronic structure to external stimuli like electromagnetic radiation, it is possible to simulate various types of spectra. uc.edu

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying functional groups and elucidating molecular structure by probing a molecule's vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations, providing a theoretical spectrum that can be compared with experimental data. youtube.com This comparison can aid in the assignment of spectral peaks to specific molecular motions. nih.govnih.gov

For this compound, characteristic vibrational modes would include the C-H stretching of the methyl and ethoxy groups, the O-H stretching of the methanol moiety, C=C and C=N stretching within the pyridine ring, and various bending and torsional modes. nih.gov The calculated spectrum would provide valuable information for the structural confirmation of the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Pyridine (Note: This data is for illustrative purposes and does not represent this compound)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | Low | Hydroxyl stretch |

| ν(C-H) | 2980 | Medium | Alkyl C-H stretch |

| ν(C=N) | 1595 | High | Pyridine ring stretch |

| ν(C-O) | 1240 | High | Ethoxy C-O stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govstenutz.eunih.gov

The predicted chemical shifts for this compound would be highly dependent on the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the oxygen in the ethoxy group would be deshielded compared to the terminal methyl protons. Similarly, the chemical shifts of the pyridine ring carbons and protons would be influenced by the positions of the various substituents. Comparing a predicted NMR spectrum with an experimental one is a powerful method for structural verification. rsc.orgacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. schrodinger.com Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis spectra. nih.govresearchgate.netyoutube.comyoutube.commedium.com

The simulated spectrum provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov For this compound, the electronic transitions would likely be of the π → π* and n → π* type, characteristic of aromatic and heteroaromatic systems containing lone pairs. The positions of the absorption bands would be sensitive to the substitution pattern on the pyridine ring.

Table 3: Illustrative Predicted UV-Vis Absorption Data for a Substituted Pyridine (Note: This data is for illustrative purposes and does not represent this compound)

| Computational Method | Solvent Model | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|

| TD-DFT/B3LYP | PCM (Ethanol) | 275 | 0.15 | HOMO → LUMO |

| TD-DFT/B3LYP | PCM (Ethanol) | 220 | 0.45 | HOMO-1 → LUMO |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is dictated by the rotational freedom around the C2-C(methanol) and C4-O(ethoxy) single bonds, as well as the orientation of the ethoxy group's ethyl chain. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the energy barriers separating them.

A relaxed potential energy surface scan, systematically rotating the dihedral angles of the hydroxymethyl and ethoxy groups, would likely reveal several local energy minima. The global minimum conformation is anticipated to be one that minimizes steric hindrance between the substituents and allows for favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pyridine nitrogen or the ethoxy oxygen.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C-O) | Dihedral Angle (C5-C4-O-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~60° | ~0° (syn-periplanar) | 0.00 |

| B | ~180° | ~0° (syn-periplanar) | 1.5 |

| C | ~60° | ~180° (anti-periplanar) | 2.1 |

| D | ~180° | ~180° (anti-periplanar) | 3.2 |

Note: This data is illustrative and based on expected steric and electronic effects in similar systems.

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in various environments. In a simulated aqueous solution, the molecule's dynamics would be governed by its interactions with water molecules. The polar pyridylmethanol and ethoxy groups would form hydrogen bonds with the surrounding water, influencing the conformational preferences observed in the gas phase. MD simulations can track the fluctuations in key dihedral angles over time, providing insights into the flexibility of the molecule and the timescale of conformational transitions. Such simulations have been effectively used to understand the binding process of substituted pyridine derivatives to biological targets, highlighting the importance of electrostatic interactions and the role of conserved water bridges. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to explore the potential reaction mechanisms involving this compound. For instance, the oxidation of the methanol group to an aldehyde or carboxylic acid is a plausible transformation. DFT calculations can be employed to map out the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energies.

Table 2: Hypothetical Energetics for a Proposed Oxidation Pathway of this compound

| Reaction Step | Description | ΔE (kcal/mol) | ΔG (kcal/mol) |

| 1 | Formation of reactant-catalyst complex | -5.2 | -2.1 |

| 2 | Transition state for H-abstraction from OH | +15.8 | +18.5 |

| 3 | Formation of intermediate 1 | +2.5 | +4.8 |

| 4 | Transition state for H-abstraction from CH2 | +12.3 | +14.9 |

| 5 | Formation of product-catalyst complex | -25.7 | -22.3 |

Note: This data is illustrative and serves to model a potential reaction pathway.

Furthermore, computational approaches like the United Reaction Valley Approach (URVA) can provide a detailed analysis of the reaction mechanism by dividing the reaction path into distinct phases corresponding to chemically significant events like bond formation and cleavage.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would likely reveal the dominant role of hydrogen bonding and other weak interactions in the crystal packing. The most prominent features on the d_norm map would be red spots indicating close contacts, corresponding to hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom or ethoxy oxygen of a neighboring molecule.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. In studies of other pyridine derivatives, H···H contacts are often found to dominate the packing, reflecting the prevalence of van der Waals forces. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

| H···H | ~45-55% |

| O···H / H···O | ~20-30% |

| C···H / H···C | ~10-15% |

| N···H / H···N | ~5-10% |

| Other | <5% |

Note: These percentages are estimations based on published analyses of similar functionalized pyridine compounds.

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and crystal morphology.

Synthetic Utility and Application in Advanced Chemical Synthesis and Materials Science

4-Ethoxy-5-methyl-2-pyridylmethanol as a Key Pharmaceutical Intermediate Precursor